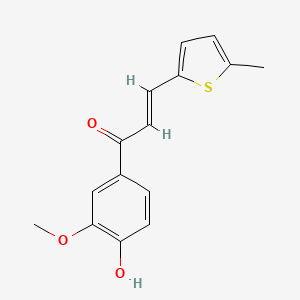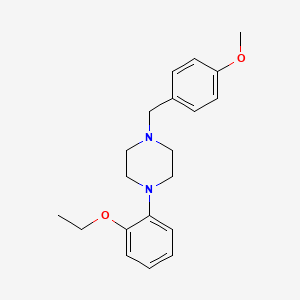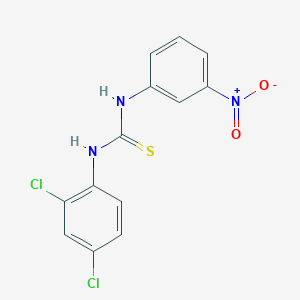
1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one, also known as Curcumin, is a natural compound found in the rhizome of the Curcuma longa plant. It has been used for centuries in traditional medicine to treat various diseases and conditions. In recent years, Curcumin has gained attention in the scientific community due to its potential therapeutic properties.
Mécanisme D'action
1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the activity of various enzymes and proteins involved in inflammation, oxidative stress, and cancer development. 1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one also modulates various signaling pathways involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cancer cell growth. 1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one has also been shown to improve insulin sensitivity, reduce cholesterol levels, and improve cardiovascular health.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one has several advantages for lab experiments. It is readily available, relatively inexpensive, and has low toxicity. However, 1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one has limited solubility in water, which can make it difficult to use in certain experiments. 1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
For the study of 1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one include the development of more effective formulations, the study of 1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one in combination with other drugs, and the study of its effects on various signaling pathways.
Méthodes De Synthèse
1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one can be synthesized through various methods, including extraction from the Curcuma longa plant, chemical synthesis, and microbial fermentation. The extraction method involves the use of solvents to extract the compound from the plant. Chemical synthesis involves the reaction of various chemicals to produce 1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one. Microbial fermentation involves the use of microorganisms to produce the compound. Each method has its advantages and disadvantages, and the choice of the synthesis method depends on the intended use of the compound.
Applications De Recherche Scientifique
1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. 1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one has been studied for its potential use in the treatment of various diseases and conditions, including cancer, Alzheimer's disease, arthritis, diabetes, and cardiovascular diseases.
Propriétés
IUPAC Name |
(E)-1-(4-hydroxy-3-methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-10-3-5-12(19-10)6-8-13(16)11-4-7-14(17)15(9-11)18-2/h3-9,17H,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGJAIFBSPJXCE-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=CC(=O)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/C(=O)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-hydroxy-3-methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5799513.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5799532.png)


![N-[1-(anilinocarbonyl)-2-phenylvinyl]benzamide](/img/structure/B5799549.png)
![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-(difluoromethoxy)benzamide](/img/structure/B5799563.png)

![ethyl (3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate](/img/structure/B5799590.png)
![ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate](/img/structure/B5799596.png)
![3-[(3,5-dimethoxybenzoyl)hydrazono]-N-(2,3-dimethylphenyl)butanamide](/img/structure/B5799603.png)

![2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5799610.png)